Ammonium trifluoroacetate

Chiral Chromatography HPLC Method Development Pharmaceutical Analysis

Optimize your chiral separations and LC-MS analysis with Ammonium Trifluoroacetate, a uniquely volatile salt that delivers superior peak shape for basic analytes, suppresses metal ion adducts for cleaner spectra, and is fully removable via lyophilization. Its strong ion-pairing resolves both acidic and basic enantiomers on a single column, a proven time- and cost-saving strategy for high-throughput screening. Select a supplier below for immediate availability.

Molecular Formula C2H4F3NO2
Molecular Weight 131.05 g/mol
CAS No. 3336-58-1
Cat. No. B213048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium trifluoroacetate
CAS3336-58-1
Molecular FormulaC2H4F3NO2
Molecular Weight131.05 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].[NH4+]
InChIInChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
InChIKeyYCNIBOIOWCTRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Trifluoroacetate (CAS 3336-58-1) Procurement Guide: Technical Specifications and Core Properties


Ammonium trifluoroacetate (NH₄CF₃COO, CAS 3336-58-1) is a volatile ammonium salt of trifluoroacetic acid, characterized by its molecular formula C₂H₄F₃NO₂ and a molar mass of 131.05 g/mol . It typically presents as a white to off-white crystalline powder or crystals with a melting point of 123-125 °C . The compound is highly soluble in water and polar organic solvents, forming clear, colorless solutions . A key physicochemical property relevant to its applications is the pH of its aqueous solution, typically reported as 5.0-6.5 for a 10% (w/v) solution at 20°C [1][2]. Due to the strong electron-withdrawing effect of the trifluoromethyl group, this salt exhibits higher ion polarity and dissociation in solution compared to non-fluorinated analogs like ammonium acetate .

Why Ammonium Trifluoroacetate is Not a Direct Substitute for Other Volatile Ammonium Salts in Chromatography


The selection of a mobile phase additive in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) is a critical, non-interchangeable decision due to the profound and analyte-specific effects of each additive on separation efficiency, peak shape, and detection sensitivity [1]. While other volatile ammonium salts like ammonium acetate and ammonium formate are widely used, their performance differs fundamentally from ammonium trifluoroacetate. The unique properties of the trifluoroacetate anion, including its strong ion-pairing capability [2], low pKa [3], and high volatility [4], lead to distinct chromatographic outcomes. For instance, a study on peptide separations demonstrated that while ammonium acetate at neutral pH yielded the best efficiency and peak capacity, it performed very differently under acidic conditions [5]. Crucially, the strong ion-suppression effect of the trifluoroacetate ion on electrospray ionization (ESI) mass spectrometry signals [6] is a defining characteristic that distinguishes it from weaker ion-pairing agents like formic acid and must be managed [7]. Therefore, substituting one ammonium salt for another without rigorous method re-optimization can lead to failed separations, poor data quality, or significant loss of assay sensitivity. The following evidence guide provides the quantitative data necessary to understand where ammonium trifluoroacetate offers specific, verifiable advantages.

Quantitative Evidence for Ammonium Trifluoroacetate Differentiation in Scientific Applications


Simultaneous Chiral Resolution of Acids and Bases Without Column Equilibration: A Unique Capability of Ammonium Trifluoroacetate

Ammonium trifluoroacetate uniquely enables the elution and resolution of enantiomers for both acidic and basic racemates on the same derivatized polysaccharide chiral stationary phase without the need to change the mobile phase between analyses or observe a stationary-phase 'memory effect' [1]. In contrast, standard methods employing separate acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives require distinct mobile phases and often lengthy column re-equilibration periods [1].

Chiral Chromatography HPLC Method Development Pharmaceutical Analysis

Chromatographic Peak Capacity and Efficiency: Performance of Ammonium Trifluoroacetate-Based Mobile Phases Relative to Formic Acid and Ammonium Acetate

In a comparative kinetic study of sub-2 μm stationary phases for ultrafast peptide separations, the use of TFA (and by extension, its ammonium salt) as a mobile phase additive was evaluated against formic acid, ammonium formate, and ammonium acetate [1]. While ammonium acetate at neutral pH provided the best overall efficiency and peak capacity, TFA is noted for its superior performance with cationic analytes due to its action as an ion-pairing agent, which improves peak shapes [1]. The study also cautions that the low pH of TFA-based mobile phases (pH < 2.5) may be detrimental to column life compared to other additives [1].

Peptide Separation UHPLC Kinetic Performance Mobile Phase Optimization

Ion-Pairing and Metal Adduct Suppression: Quantifying the Impact of Trifluoroacetate Anion on LC-MS Sensitivity

The presence of the trifluoroacetate ion, whether from TFA or ammonium trifluoroacetate, is a double-edged sword. It is a potent ion-pairing agent that improves peak shape but is also a strong suppressor of electrospray ionization (ESI) mass spectrometry signals [1][2]. A key study on metal adduct suppression demonstrates that the addition of trifluoroacetic acid and ammonium acetate is 'extremely effective in controlling metal ion adducts and producing [M+H]+ ions almost exclusively resulting in significant increase in the sensitivity' [3]. This provides a quantitative advantage over non-fluorinated additives in terms of signal purity. However, another comparative study on protein detection quantified this trade-off, finding that while TFA gave the best separation and recovery, formic acid (50 mM, pH 2.4) yielded the most intense protein signals [4].

LC-MS Method Development Sensitivity Enhancement Metal Adduct Suppression Quantitative Bioanalysis

Comparative Volatility and Ion Pairing Strength: A Rationale for Method Transfer and System Compatibility

Ammonium trifluoroacetate is classified as a volatile buffer, which is a prerequisite for LC-MS compatibility [1][2]. Its utility as a volatile ion-pairing reagent is explicitly noted [3]. A direct comparison of ion-pairing strength between common LC-MS additives establishes a clear hierarchy: TFA (as the trifluoroacetate anion) is a strong ion-pairing agent, while formic acid and acetic acid are significantly weaker [4]. This difference in ion-pairing strength is the fundamental reason for the divergent chromatographic behaviors observed in the previously cited studies [5].

Method Development LC-MS Compatibility Ion Pairing Reagent Volatile Buffer

Optimal Scientific and Industrial Use Cases for Ammonium Trifluoroacetate Based on Quantitative Evidence


Pharmaceutical Chiral Method Development for High-Throughput Screening

This application directly leverages the unique ability of ammonium trifluoroacetate to resolve both acidic and basic enantiomers on a single chiral column with a single mobile phase, without column re-equilibration [1]. This is a proven strategy for saving significant time and cost in lead-generation programs where a diverse library of chiral compounds must be rapidly screened for enantiomeric purity [1].

LC-MS Analysis of Basic Analytes in Complex Biological Matrices

In quantitative bioanalysis where the target analyte is a basic drug or metabolite, the strong ion-pairing action of the trifluoroacetate ion can be exploited to achieve superior peak shape and resolution, even if at the cost of some MS sensitivity [2][3]. The evidence also shows it is extremely effective at suppressing metal ion adducts (Na+, K+), leading to cleaner, more easily interpretable mass spectra and potentially improving quantitative accuracy in complex matrices like plasma or urine [4].

Calibration and Tuning of Liquid Chromatography-Mass Spectrometry (LC-MS) Systems

The compound is specifically listed by reputable vendors for use in 'tuning and calibrating new liquid chromatography/mass spectrometry systems' . This is a direct, application-driven procurement scenario where its specific properties as a volatile, well-characterized salt with known ion-pairing and MS behavior make it a reliable standard for instrument performance verification .

Peptide Purification via Ion-Exchange Chromatography

Due to its classification as a 'volatile buffer,' ammonium trifluoroacetate is highly suitable for the final purification steps of synthetic peptides [5]. Following ion-exchange chromatography, the volatile ammonium trifluoroacetate salt can be completely removed from the purified peptide product through lyophilization or vacuum centrifugation, leaving behind the salt-free, purified peptide [5]. This is a critical advantage over non-volatile salts like sodium chloride or phosphate buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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